Carbolactona

Vue d'ensemble

Description

Carbolactone est une lactone, qui est un ester cyclique. Il se caractérise par une structure cyclique à sept chaînons. Ce composé est dérivé de l'acide caproïque et est connu pour sa forme liquide incolore qui est miscible à la plupart des solvants organiques et à l'eau.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Carbolactone est généralement synthétisé par l'oxydation de Baeyer-Villiger de la cyclohexanone en utilisant l'acide peracétique comme agent oxydant. Cette réaction est fortement exothermique et nécessite un contrôle minutieux des conditions réactionnelles pour garantir la sécurité et l'efficacité. La réaction se déroule comme suit : [ \text{Cyclohexanone} + \text{Acide peracétique} \rightarrow \text{Carbolactone} + \text{Acide acétique} ]

Méthodes de production industrielle

Dans les milieux industriels, la production de carbolactone implique la synthèse continue dans un système de micro-réacteur pour gérer la nature exothermique de la réaction. Cette méthode permet un taux de conversion élevé de la cyclohexanone en carbolactone, avec des rendements atteignant 82,6 % .

Analyse Des Réactions Chimiques

Types de réactions

Carbolactone subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Carbolactone peut être hydrolysé pour produire de l'acide 6-hydroxyhexanoïque.

Estérification : Le produit d'hydrolyse, l'acide 6-hydroxyhexanoïque, peut subir une estérification pour former des oligomères tels que des dimères, des trimères et des tétramères.

Réactifs et conditions courants

Hydrolyse : L'eau est utilisée comme réactif, et la réaction est catalysée par des acides tels que l'acide acétique.

Estérification : Cette réaction nécessite généralement un catalyseur acide et des températures élevées.

Principaux produits formés

Hydrolyse : Acide 6-hydroxyhexanoïque

Estérification : Oligomères d'acide 6-hydroxyhexanoïque, y compris des dimères, des trimères et des tétramères.

Applications de recherche scientifique

Carbolactone a une large gamme d'applications dans la recherche scientifique :

Industrie : Carbolactone est utilisé dans la production de matériaux écologiques en raison de sa biodégradabilité.

Mécanisme d'action

Le mécanisme d'action de la carbolactone implique sa polymérisation pour former de la polycaprolactone. Ce processus est généralement réalisé par polymérisation par ouverture de cycle, où le cycle lactone est ouvert et polymérisé pour former de longues chaînes de polycaprolactone. La polymérisation est catalysée par divers catalyseurs, notamment l'octoate d'étain et l'isopropylate d'aluminium .

Applications De Recherche Scientifique

Antimicrobial Applications

Antibacterial and Antifungal Properties

Research indicates that carbolactona exhibits significant antimicrobial activity. Isolated from various natural sources, it has shown effectiveness against several pathogenic bacteria and fungi. Key findings include:

- Bacterial Activity : this compound has demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Fungal Activity : It has also shown promise against fungal pathogens like Candida albicans, suggesting potential for developing novel antimicrobial agents .

These properties highlight the compound's potential in pharmaceutical applications aimed at treating infections.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly in conditions associated with oxidative stress. Research findings indicate:

- Cytoprotective Effects : this compound derived from plants like Garcinia mangostana and Carthamus tinctorius can reduce inflammation and protect cells from oxidative damage .

- Therapeutic Potential : These findings suggest that this compound could be explored for therapeutic strategies in inflammatory diseases, such as arthritis .

Mécanisme D'action

The mechanism of action of carbolactone involves its polymerization to form polycaprolactone. This process is typically carried out through ring-opening polymerization, where the lactone ring is opened and polymerized to form long chains of polycaprolactone. The polymerization is catalyzed by various catalysts, including tin octoate and aluminum isopropoxide .

Comparaison Avec Des Composés Similaires

Carbolactone est unique parmi les lactones en raison de sa structure cyclique à sept chaînons. Les composés similaires comprennent :

- Alpha-caprolactone

- Beta-caprolactone

- Gamma-caprolactone

- Delta-caprolactone

Ces composés diffèrent par la position du cycle lactone et le nombre d'atomes de carbone dans le cycle. La structure et les propriétés uniques de Carbolactone le rendent particulièrement adapté aux applications dans les polymères biodégradables et les dispositifs biomédicaux .

Activité Biologique

Carbolactona, a complex organic compound with the molecular formula C24H36O3, is classified as a lactone—a cyclic ester formed from the condensation of hydroxy acids. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytoprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound's unique structure, featuring a long carbon chain and a lactone functional group, contributes to its biological interactions. It is soluble in organic solvents and can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound's versatility allows for various synthetic modifications, enhancing its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that carbolactones derived from various natural sources are effective against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Source | Pathogen | Activity Observed |

|---|---|---|

| Andrographis paniculata | Staphylococcus aureus | Inhibition of growth |

| Xylopia frutescens | Escherichia coli | Inhibition of growth |

| Garcinia mangostana | Candida albicans | Antifungal activity |

These findings suggest that this compound could serve as a lead compound for developing novel antimicrobial agents targeting resistant strains of bacteria and fungi .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Research indicates that it can reduce inflammation and protect cells from oxidative stress, which is crucial in managing conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on extracts from Garcinia mangostana demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a potential mechanism through which this compound exerts its anti-inflammatory effects by inhibiting pathways associated with inflammation .

Cytoprotective Effects

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown cytoprotective effects. It can protect cells from damage induced by oxidative stress, suggesting its potential use in therapeutic strategies for diseases characterized by oxidative damage.

Table 2: Cytoprotective Effects of this compound

| Cell Type | Treatment | Outcome |

|---|---|---|

| Human fibroblasts | This compound | Increased cell viability under stress |

| Neuronal cells | This compound | Reduced apoptosis |

These results highlight the compound's potential role in protecting against cellular damage in various pathological conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with proteins involved in inflammation and microbial resistance, influencing their activity and stability. Understanding these interactions is essential for elucidating the therapeutic potential of this compound.

Propriétés

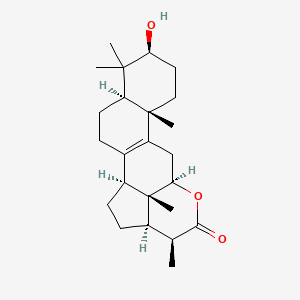

IUPAC Name |

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKTZVCTSCWTL-WYCYEJLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.